(+-)-endo-N-Phenethyl-2-bornanamine hydrochloride

Description

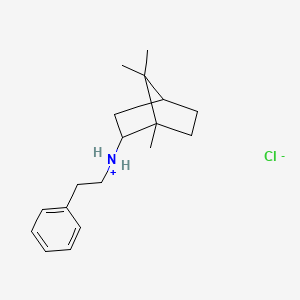

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is a bicyclic amine derivative characterized by a bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) core substituted with a phenethylamine group at the 2-position. Its molecular formula is C₁₈H₂₄N₂·HCl, with a monoisotopic mass of 268.19394 Da (neutral form) and an InChIKey of GZTKIGPCUAMWLT-UHFFFAOYSA-N .

Properties

CAS No. |

24629-69-4 |

|---|---|

Molecular Formula |

C18H28ClN |

Molecular Weight |

293.9 g/mol |

IUPAC Name |

2-phenylethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |

InChI |

InChI=1S/C18H27N.ClH/c1-17(2)15-9-11-18(17,3)16(13-15)19-12-10-14-7-5-4-6-8-14;/h4-8,15-16,19H,9-13H2,1-3H3;1H |

InChI Key |

OUQOCOBNWGIHFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=CC=C3)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride typically involves the following steps:

Formation of the Bornane Skeleton: The initial step involves the preparation of the bornane skeleton, which can be achieved through the hydrogenation of camphor or related compounds.

Attachment of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction. This step often involves the use of phenethylamine and a suitable leaving group on the bornane skeleton.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced amine form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence neurotransmitter release and reuptake processes.

Comparison with Similar Compounds

Structural and Functional Insights

Phenethyl vs. Benzyl Substitution :

The phenethyl group in the target compound provides greater conformational flexibility compared to the benzyl group in (±)-endo-N-benzyl-2-bornanamine hydrochloride. This may enhance interactions with hydrophobic binding pockets in biological systems .

The p-iodo derivative’s heavy atom may facilitate radiolabeling studies, though its larger size could sterically hinder target engagement .

Tolunitrile Substituent: The nitrile group in (±)-endo-α-(2-bornylamino)-p-tolunitrile hydrobromide increases polarity, which may limit blood-brain barrier penetration compared to the target compound .

Research Findings and Limitations

- Pharmacological Data: No experimental data on receptor binding, efficacy, or toxicity are available for any of these compounds. This contrasts with structurally related drugs like amitriptyline hydrochloride, for which validated analytical methods (e.g., RP-HPLC) and extensive pharmacological profiles exist .

- Toxicological Gaps: Analogous compounds like Thiophene fentanyl hydrochloride highlight the risks of understudied substances, as their toxicological profiles remain uncharacterized despite structural similarities to known opioids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.